molecular formula C8H17NO2 B133605 (S)-3-Amino-4-methylpentanoic acid ethyl ester CAS No. 142342-78-7

(S)-3-Amino-4-methylpentanoic acid ethyl ester

Cat. No. B133605
M. Wt: 159.23 g/mol
InChI Key: UEXXWHOBPJEQJJ-ZETCQYMHSA-N
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Description

“(S)-3-Amino-4-methylpentanoic acid ethyl ester” is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This particular ester has a complex structure with an amino group and an ethyl ester group attached to a 4-methylpentanoic acid backbone.


Synthesis Analysis

The synthesis of esters like “(S)-3-Amino-4-methylpentanoic acid ethyl ester” typically involves the reaction of a carboxylic acid with an alcohol in a process known as esterification . This reaction is often catalyzed by an acid and results in the formation of an ester and water . In industrial applications, the production of esters often involves green substitute technologies and the use of enzymes such as alcohol acyltransferases (AATs) which catalyze the condensation of acyl-CoAs and alcohols to form esters .


Chemical Reactions Analysis

Esters undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester reacts with water to produce a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .

Safety And Hazards

The safety and hazards associated with a specific ester would depend on its particular structure and properties. Some esters can cause skin and eye irritation, and may be harmful if inhaled or swallowed . It’s important to handle esters with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

Future Directions

The future directions in the field of ester research and application are vast and promising. There is growing interest in the biosynthesis of esters for their potential applications in various industries, including food, energy, spices, and the chemical industry . Moreover, the development of green methods for ester production is a promising solution to the challenges associated with energy shortages and environmental pollution . The understanding of the entire production process of specific esters will enable us to govern each step from a macro perspective and accomplish the best use of esters in a more cost-effective and environmentally friendly way .

properties

IUPAC Name

ethyl (3S)-3-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXXWHOBPJEQJJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-methylpentanoic acid ethyl ester

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